1-Bromo-5-chloro-4-methoxy-2-nitrobenzene
Description
1-Bromo-5-chloro-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3. It is a substituted benzene derivative, characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
1-bromo-5-chloro-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVYWRXQRRIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-4-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions starting from nitrobenzene. One common method involves the following steps:
Nitration: Nitrobenzene is nitrated to introduce a nitro group.
Bromination: The nitrated compound is then brominated using bromine in the presence of a catalyst.
Chlorination: The brominated compound undergoes chlorination to introduce the chlorine atom.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of 1-Bromo-5-chloro-4-methoxy-2-nitrobenzene typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents are used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Major Products
Reduction: The reduction of the nitro group yields 1-bromo-5-chloro-4-methoxy-2-aminobenzene.
Nucleophilic Substitution: Substitution of the bromine or chlorine atoms can yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-chloro-4-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-4-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. The methoxy group can influence the compound’s reactivity by donating electron density to the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the chlorine and methoxy groups.
1-Chloro-4-nitrobenzene: Similar structure but lacks the bromine and methoxy groups.
4-Methoxy-2-nitrobenzene: Similar structure but lacks the bromine and chlorine groups.
Uniqueness
1-Bromo-5-chloro-4-methoxy-2-nitrobenzene is unique due to the combination of bromine, chlorine, methoxy, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
